Chloro(triphenylphosphine)gold synthesis and characterization
Chloro(triphenylphosphine)gold synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Chloro(triphenylphosphine)gold(I)
Executive Summary
Chloro(triphenylphosphine)gold(I), with the chemical formula (Ph₃P)AuCl, is a cornerstone reagent in the field of gold chemistry.[1] This colorless, air-stable solid is prized for its linear coordination geometry and serves as a critical precursor for a vast array of organogold compounds and homogeneous gold catalysts.[1] Its applications span organic synthesis, materials science, and medicinal chemistry, where it is explored for its potential as an anti-cancer agent.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing field-proven synthesis protocols, in-depth characterization methodologies, and critical safety information. The document emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of (Ph₃P)AuCl
Gold, often perceived as inert, exhibits remarkable catalytic activity when stabilized in organometallic complexes, particularly in the +1 oxidation state. Chloro(triphenylphosphine)gold(I) is arguably the most common and versatile entry point into this chemistry.[1] Its stability, ease of handling, and predictable reactivity make it an ideal starting material.[2]
The molecule features a gold(I) center linearly coordinated to a soft triphenylphosphine ligand and a chloride anion. This simple, robust structure is the key to its utility. The Au-Cl bond can be readily cleaved, typically by reaction with silver salts of non-coordinating anions, to generate highly reactive, cationic gold(I) species, [Ph₃PAu]⁺, which are the active catalysts in numerous organic transformations.[1] Furthermore, the complex undergoes transmetalation reactions, allowing for the formation of new Au-C bonds, which is fundamental to the synthesis of more complex organogold compounds.[1][4] Its biological activity, including its demonstrated efficacy against certain cancer cell lines, adds another dimension to its scientific importance.[3][5]
Synthesis of Chloro(triphenylphosphine)gold(I)
Two primary, reliable methods for the synthesis of (Ph₃P)AuCl are prevalent in the literature. The choice of method often depends on the available gold precursor.
Method 1: Reductive Ligand Addition from Chloroauric Acid
This is the most direct and common laboratory-scale synthesis. It leverages the dual role of triphenylphosphine as both a reducing agent and a coordinating ligand. In this one-pot reaction, chloroauric acid (HAuCl₄), a gold(III) species, is reduced to gold(I) by triphenylphosphine (PPh₃). A second equivalent of PPh₃ then coordinates to the resulting Au(I) center to form the stable product. The triphenylphosphine that acts as the reductant is oxidized to triphenylphosphine oxide (Ph₃PO).
The balanced chemical equation for this transformation is: HAuCl₄ + H₂O + 2 PPh₃ → (Ph₃P)AuCl + Ph₃PO + 3 HCl[1]
Causality Behind the Method:
-
Solvent Choice: 95% Ethanol is an ideal solvent. It readily dissolves the reactants but has limited solubility for the final (Ph₃P)AuCl product, especially upon cooling, which facilitates its precipitation and purification.
-
Stoichiometry: A slight excess of triphenylphosphine is often used to ensure the complete reduction of Au(III) to Au(I) and to drive the coordination equilibrium towards the product. The byproduct, Ph₃PO, is more soluble in the ethanol/water mixture, aiding in the separation of the desired complex.
Method 2: Ligand Exchange from (Dimethyl sulfide)gold(I) chloride
An alternative synthesis involves a simple ligand exchange reaction. This method is advantageous if one starts from elemental gold, which can be first converted to the (Dimethyl sulfide)gold(I) chloride complex, [(Me₂S)AuCl]. This intermediate is then treated with triphenylphosphine. The stronger-binding phosphine ligand displaces the more labile dimethyl sulfide ligand to yield the final product.[1]
The reaction is as follows: [(Me₂S)AuCl] + PPh₃ → (Ph₃P)AuCl + Me₂S
Causality Behind the Method:
-
Ligand Affinity: Triphenylphosphine is a significantly better σ-donor and has stronger π-acceptor capabilities compared to dimethyl sulfide, making it a much stronger ligand for the soft gold(I) center. This large difference in binding affinity ensures the reaction proceeds to completion under mild conditions.
Detailed Experimental Protocol (Method 1)
This protocol describes a self-validating system for the synthesis and purification of (Ph₃P)AuCl from chloroauric acid.
Materials & Equipment:
-
Chloroauric acid trihydrate (HAuCl₄·3H₂O)
-
Triphenylphosphine (PPh₃)
-
95% Ethanol
-
Deionized water
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve chloroauric acid trihydrate (e.g., 1.0 g, 2.54 mmol) in 50 mL of 95% ethanol with gentle warming and stirring.
-
Phosphine Addition: In a separate beaker, dissolve triphenylphosphine (e.g., 1.33 g, 5.07 mmol, 2 equivalents) in 50 mL of 95% ethanol.
-
Reaction: Warm the chloroauric acid solution to approximately 50-60 °C. Slowly add the triphenylphosphine solution dropwise to the stirring gold solution over 15-20 minutes. A voluminous white precipitate of (Ph₃P)AuCl will form almost immediately.
-
Completion: After the addition is complete, continue to stir the mixture at 50-60 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 20 mL) to remove unreacted starting materials and byproducts like Ph₃PO.
-
Drying: Dry the product under vacuum or in a desiccator. A typical yield is 85-95%. The product is generally pure enough for most applications, but can be further purified by recrystallization from a hot mixture of acetone and hexane if necessary.
Safety Considerations
-
Reagents: Chloroauric acid is corrosive and should be handled with care. Triphenylphosphine is an irritant.
-
Product: Chloro(triphenylphosphine)gold(I) is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6]
-
Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid compound in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]
Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized complex.
Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₅AuClP | [1] |
| Molar Mass | 494.71 g·mol⁻¹ | [1] |
| Appearance | Colorless / White Solid | [1] |
| Melting Point | 236–237 °C | [1] |
| Solubility | Soluble in CH₂Cl₂, acetone, benzene. Insoluble in water, ethanol. | [8] |
Diagram: Synthesis and Characterization Workflow
Caption: Workflow from starting materials to validated (Ph₃P)AuCl.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of structure, offering precise bond lengths and angles.[9] (Ph₃P)AuCl adopts a nearly perfect linear geometry at the gold center, which is characteristic of two-coordinate Au(I) complexes.[1][10]
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell (a, b, c) | 12.300 Å, 13.084 Å, 10.170 Å | [1] |
| Au-P Bond Length | ~2.23 Å | [10] |
| Au-Cl Bond Length | ~2.27 Å | [11] |
| P-Au-Cl Angle | ~176-180° | [10] |
These structural parameters are critical benchmarks for confirming the synthesis of the correct compound. The Au-P and Au-Cl bond lengths reflect the strong covalent interactions within the linear P-Au-Cl unit.
Spectroscopic Characterization
Spectroscopic methods are essential for routine verification of sample identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is the most diagnostic NMR technique for this compound. A single, sharp resonance is expected, confirming the presence of a single phosphine environment.
-
Expected Chemical Shift: δ ≈ 33.4 ppm (in CDCl₃, relative to 85% H₃PO₄).
-
-
¹H NMR: The proton NMR spectrum will be dominated by the signals from the phenyl groups of the triphenylphosphine ligand.
-
Expected Chemical Shifts: A complex multiplet between δ 7.4-7.8 ppm is characteristic of the ortho-, meta-, and para-protons of the phenyl rings.[12] Integration of this region should correspond to 15 protons.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is useful for confirming the presence of the triphenylphosphine ligand. The spectrum is typically recorded on a solid sample using a KBr pellet.[13]
-
Key Vibrational Bands (cm⁻¹):
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
1480 & 1435 cm⁻¹: Phenyl group C=C stretching vibrations. These are characteristic and sharp.
-
~690 & 540 cm⁻¹: Phenyl group out-of-plane bending modes.
-
The Au-Cl stretch is expected at low frequencies (~330 cm⁻¹), often outside the range of standard FT-IR spectrometers.
-
3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the complex. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak can be observed.
-
Expected Mass: The calculated exact mass is 494.026560 Da.[6] The observed mass spectrum should show a peak corresponding to this value, with the characteristic isotopic pattern for gold and chlorine.
Diagram: Reaction Mechanism
Caption: Simplified reaction pathway for (Ph₃P)AuCl synthesis.
Key Reactivity and Applications
The utility of (Ph₃P)AuCl stems from its role as a stable, easily handled precursor to catalytically active species.
1. Generation of Cationic Gold(I) Catalysts: The most significant application is in the generation of electrophilic [Ph₃PAu]⁺ catalysts. This is achieved by abstracting the chloride ligand with a silver salt of a non-coordinating anion (e.g., AgSbF₆, AgBF₄, AgOTf).[1] The precipitation of insoluble AgCl drives the reaction to completion.[13] (Ph₃P)AuCl + AgX → [Ph₃PAu]⁺X⁻ + AgCl(s) (where X = SbF₆, BF₄, OTf, etc.)
These cationic species are powerful π-acids that catalyze a wide range of reactions, particularly the activation of alkynes, allenes, and alkenes toward nucleophilic attack.
2. Synthesis of Organogold Compounds: (Ph₃P)AuCl is a starting material for creating compounds with direct gold-carbon bonds. Transmetalation with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) replaces the chloride with an organic group.[1] (Ph₃P)AuCl + R-MgX → (Ph₃P)Au-R + MgXCl
Conclusion
Chloro(triphenylphosphine)gold(I) is an indispensable molecule in modern chemistry. Its synthesis via the reduction of chloroauric acid with triphenylphosphine is a robust, high-yielding, and accessible procedure. The identity and purity of the resulting complex can be unequivocally confirmed through a combination of powerful analytical techniques, with X-ray crystallography providing the definitive structure and spectroscopic methods like ³¹P NMR offering rapid and reliable verification. A thorough understanding of its synthesis, characterization, and reactivity empowers researchers to confidently utilize this versatile reagent as a gateway to the rich and expanding field of gold-catalyzed reactions and the development of novel gold-containing materials and therapeutics.
References
-
Chloro(triphenylphosphine)gold(I) - Wikipedia. Wikipedia. [Link]
-
Crystal and molecular structure of chloro(triphenyl phosphite)gold(I). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
-
Identification of (Phosphine)gold(I)Hydrates and Their Equilibria in Wet Solutions. The Royal Society of Chemistry. [Link]
-
(Triphenylphosphine)gold(I) Chloride. ResearchGate. [Link]
-
Chloro(triphenylphosphine)gold. PubChem. [Link]
-
(Triphenylphosphine)gold(I) Chloride. Synlett (2015), 26, 1135–1136. [Link]
-
Chloro(triphenylphosphine sulfide)gold(I). IUCr Journals. [Link]
-
File:Chloro(triphenylphosphine)gold(I)-from-xtal-3D-SF.png. Wikimedia Commons. [Link]
-
Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]. J. Chem. Soc., Dalton Trans., 1989, 2323-2329. [Link]
-
Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. ResearchGate. [Link]
-
FT-IR spectra of the photoproduct derived from complexes 1 (A) and 2... ResearchGate. [Link]
-
Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. PubMed. [Link]
-
X Ray crystallography. PubMed Central (NIH). [Link]
Sources
- 1. Chloro(triphenylphosphine)gold(I) - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloro(triphenylphosphine)gold | C18H15AuClP | CID 10874691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of chloro(triphenylphosphine)gold(I) and [µ-l,2-bis(diphenylphosphine)ethane]-bis[bromogold(I)] with oxopurine bases. Molecular and crystal structure and bonding of (theophyllinato)(triphenylphosphine)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Crystal and molecular structure of chloro(triphenyl phosphite)gold(I) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. rsc.org [rsc.org]
